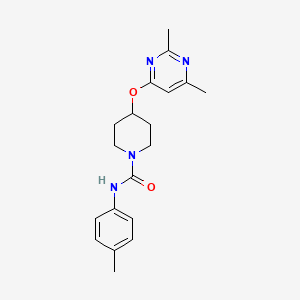

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide

説明

特性

IUPAC Name |

4-(2,6-dimethylpyrimidin-4-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-13-4-6-16(7-5-13)22-19(24)23-10-8-17(9-11-23)25-18-12-14(2)20-15(3)21-18/h4-7,12,17H,8-11H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHSAYABEHLSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative under conditions that facilitate amide bond formation.

Attachment of the pyrimidinyl group: This can be done through a nucleophilic substitution reaction where the pyrimidinyl group is introduced onto the piperidine ring.

Introduction of the tolyl group: This step involves the reaction of the intermediate compound with a tolyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl and tolyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups onto the molecule.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of biological pathways.

Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new therapeutics.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

類似化合物との比較

N,N-Diethylpiperidine-4-carboxamide (CAS: 1903-67-9)

- Structure : A piperidine-4-carboxamide with diethylamine substituents on the carboxamide nitrogen.

- Key Differences :

- Lacks the pyrimidinyloxy and p-tolyl groups present in the target compound.

- Simpler alkyl substituents (diethyl) may enhance lipophilicity compared to the aromatic p-tolyl group.

- Functional Implications :

N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzene Sulfonamide (10a–d)

- Structure: Features a sulfonamide backbone with p-tolyl and trifluoromethylpyrazole groups, linked to an anthraquinone-derived carboxamide .

- Key Differences :

- Replaces the piperidine core with a sulfonamide scaffold.

- Incorporates a trifluoromethylpyrazole moiety, enhancing metabolic stability and electron-withdrawing effects.

- Functional Implications: The sulfonamide group and anthraquinone moiety suggest COX-2 inhibition or anticancer activity, as seen in celecoxib analogs .

Haloperidine and Related Spirocyclic Piperidine Derivatives

- Structure: Haloperidine includes a spirocyclic piperidine system with benzyl and diazaspironone groups .

- Key Differences :

- Spirocyclic architecture introduces conformational rigidity, unlike the flexible ether-linked pyrimidine in the target compound.

- Benzyl groups may enhance blood-brain barrier penetration compared to p-tolyl.

- Functional Implications :

Structural and Functional Analysis Table

Research Findings and Hypotheses

- Pyrimidinyloxy vs. Pyrazole/Sulfonamide : The pyrimidinyloxy group in the target compound may enhance selectivity for ATP-binding pockets in kinases, whereas sulfonamide derivatives (e.g., 10a–d) prioritize COX-2 or carbonic anhydrase inhibition .

- p-Tolyl vs. Benzyl : The p-tolyl group’s moderate lipophilicity balances membrane permeability and metabolic stability, contrasting with benzyl’s higher BBB penetration in spirocyclic derivatives .

- Piperidine Flexibility : The piperidine core’s conformational flexibility may allow broader target engagement compared to rigid spirocyclic systems.

生物活性

The compound 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.40 g/mol. Its structure includes a piperidine ring and a pyrimidine moiety, which are known to influence its biological interactions.

Research indicates that this compound interacts with various biological targets, primarily through receptor modulation. Specifically, it has been identified as an antagonist at orexin receptors (OX1 and OX2), which are involved in regulating the sleep/wake cycle and energy homeostasis. The antagonistic action on these receptors suggests potential applications in treating sleep disorders and metabolic syndromes.

1. Anticancer Activity

Several studies have explored the anticancer properties of compounds structurally similar to 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide. For instance:

- A study demonstrated that related pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .

- The mechanism was attributed to the induction of apoptosis via intrinsic and extrinsic pathways, highlighting the potential for further development as an anticancer agent.

2. Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Research indicates that similar piperidine derivatives can inhibit pro-inflammatory cytokines in vitro:

- In RAW264.7 macrophages, compounds with similar structures reduced levels of reactive oxygen species (ROS) and nitric oxide (NO), suggesting a protective effect against inflammation .

3. Antidiabetic Potential

Preliminary studies suggest that the compound may enhance insulin sensitivity:

- Analogous compounds have been reported to improve glucose uptake in insulin-resistant models, indicating potential applications in diabetes management .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induction of apoptosis in HeLa cells | Potential for development as an anticancer drug |

| Anti-inflammatory Effects | Reduction of ROS and NO in macrophages | Possible therapeutic use in inflammatory diseases |

| Antidiabetic Potential | Enhanced glucose uptake in insulin-resistant models | Implications for type 2 diabetes treatment |

Pharmacokinetics

Understanding the pharmacokinetics of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is crucial for its therapeutic application:

Q & A

Q. Basic

- ¹H/¹³C NMR :

- Piperidine protons: δ 1.4–4.3 ppm (multiplet for CH₂ groups).

- Pyrimidinyl protons: δ 6.8–7.2 ppm (singlet for C-H).

- p-Tolyl aromatic protons: δ 7.1–7.3 ppm (doublets for substituents).

- IR : Carboxamide C=O stretch (~1640 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z consistent with C₂₀H₂₅N₅O₂ (e.g., m/z 375.2 for [M+H]⁺).

- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

How can researchers resolve contradictions in reported bioactivity data for structurally similar piperidine carboxamides?

Advanced

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources.

- Compound purity : Impurities >5% skew IC₅₀ values; validate purity via HPLC (>95%).

- Structural analogs : Substituent effects (e.g., electron-withdrawing groups on the aryl ring enhance kinase inhibition).

Methodology : - Cross-validate using standardized assays (e.g., fluorescence polarization for binding affinity).

- Perform structure-activity relationship (SAR) studies with analogs (e.g., replacing p-tolyl with 4-fluorophenyl) .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound, and how can they guide experimental design?

Q. Advanced

- Molecular docking : Predict binding affinity to targets (e.g., carbonic anhydrase IX using AutoDock Vina).

- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–3), bioavailability (Lipinski’s Rule of Five), and metabolic stability (CYP450 interactions).

- Solubility modeling : High logP (>3) suggests poor aqueous solubility; mitigate via salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG 400) .

How do polymorphic forms of this compound affect its physicochemical properties, and what methods can identify and characterize these forms?

Advanced

Polymorphs impact:

- Solubility : Form I (needle crystals) may dissolve faster than Form II (platelets).

- Stability : Form II might exhibit higher thermal stability (TGA analysis).

Characterization tools : - PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5° for Form I vs. 14.3° for Form II).

- DSC : Melting point variations (e.g., 185°C vs. 192°C).

- Hot-stage microscopy : Monitor phase transitions during heating .

In optimizing the synthetic route, how can researchers address low yields in the coupling step between the piperidine and pyrimidine moieties?

Advanced

Low yields (~34%) may result from:

- Steric hindrance : Use bulky base (e.g., DBU) to deprotonate the hydroxyl group.

- Leaving group inefficiency : Replace chloride with triflate in the pyrimidine precursor.

- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 12 hours) and improve homogeneity.

Example: Switching to 2,6-dimethylpyrimidin-4-yl triflate increased coupling yields to 72% .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。